Methylallyl trisulfide

Description

platelet aggregation inhibitor in garlic

Properties

IUPAC Name |

3-(methyltrisulfanyl)prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8S3/c1-3-4-6-7-5-2/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMPRNFEEAJLAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSSSCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187717 | |

| Record name | Methyl allyl trisulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methyl 2-propenyl trisulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034416 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

47.00 °C. @ 0.80 mm Hg | |

| Record name | Methyl 2-propenyl trisulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034416 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly | |

| Record name | Methyl 2-propenyl trisulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034416 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.975-0.985 | |

| Record name | Allyl methyl trisulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/473/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

34135-85-8 | |

| Record name | Allyl methyl trisulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34135-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl allyl trisulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034135858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl allyl trisulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl methyl trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL METHYL TRISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/983O8ZL28A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 2-propenyl trisulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034416 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Methyl 2-propenyl trisulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034416 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Methylallyl Trisulfide: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylallyl trisulfide (MATS) is a volatile organosulfur compound and a significant bioactive component found in garlic (Allium sativum L.) and other Allium species.[1][2] It is characterized by a linear trisulfide chain linking a methyl group and an allyl group.[2] This compound contributes to the characteristic aroma of garlic and has garnered considerable interest within the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its underlying mechanisms of action. Detailed experimental protocols for its synthesis, isolation, and biological evaluation are also presented to facilitate further research and development.

Chemical Structure and Identification

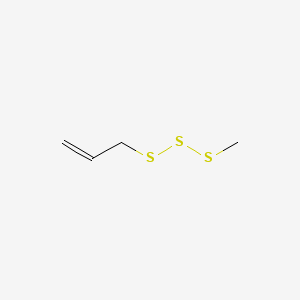

This compound is an organic trisulfide with the chemical formula C₄H₈S₃. Its structure features a methyl group and an allyl group connected by a chain of three sulfur atoms.

Molecular Structure:

CH₃-S-S-S-CH₂-CH=CH₂

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 3-(methyltrisulfanyl)prop-1-ene |

| CAS Number | 34135-85-8 |

| Molecular Formula | C₄H₈S₃ |

| Molecular Weight | 152.30 g/mol |

| Canonical SMILES | CSSSCC=C |

| InChI | InChI=1S/C4H8S3/c1-3-4-6-7-5-2/h3H,1,4H2,2H3 |

| InChIKey | JGMPRNFEEAJLAJ-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic strong, garlic-like odor. It is an oil-soluble compound and is only slightly soluble in water. A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Strong, garlic-like | |

| Boiling Point | 28-30 °C at 0.05 mmHg | |

| Melting Point | <25 °C | |

| Density | 1.157 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Slightly soluble in water; Soluble in DMSO (≥200 mg/mL) | |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | |

| Flash Point | 82.9 ± 22.4 °C | |

| logP | 2.72 | |

| Refractive Index | 1.588 |

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and antioxidant properties being the most extensively studied.

Anti-inflammatory Activity

MATS has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In vivo studies have shown that it can alleviate hyperglycemia-mediated hepatic oxidative stress and inflammation in streptozotocin-induced diabetic rats. This is achieved, in part, by downregulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the transcription factor nuclear factor-kappa B (NF-κB) p65.

The primary mechanism of its anti-inflammatory action involves the inhibition of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.

The NF-κB pathway is a central regulator of inflammation. Organosulfur compounds from garlic, including the related diallyl trisulfide (DATS), have been shown to inhibit this pathway by preventing the degradation of the inhibitory protein IκBα. DATS achieves this by inducing the proteasomal degradation of TNF receptor-associated factor 6 (TRAF6), which in turn suppresses the phosphorylation of IκB kinase (IKKβ) and subsequent phosphorylation and degradation of IκBα. This prevents the translocation of the active NF-κB dimer (p65/p50) to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.

The MAPK signaling cascade, which includes pathways like JNK, ERK, and p38, is also crucial in mediating inflammatory responses. This compound has been shown to suppress the activation of the MAPK pathway, although the precise molecular targets are still under investigation. By inhibiting the phosphorylation of key kinases in this cascade, MATS can further reduce the expression of inflammatory mediators.

Antioxidant Activity

This compound demonstrates antioxidant properties by scavenging free radicals. This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The trisulfide moiety is believed to play a crucial role in this antioxidant capacity.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of unsymmetrical trisulfides can be adapted for this compound. This typically involves the reaction of a thiol with a sulfur transfer reagent.

Materials:

-

Allyl mercaptan (prop-2-ene-1-thiol)

-

Methoxycarbonylmethyl trisulfane or another suitable methyl-sulfur source

-

Solvent (e.g., isopentane, diethyl ether)

-

Nitrogen gas supply

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve allyl mercaptan in the chosen anhydrous solvent.

-

Cool the solution to 0-10 °C in an ice bath.

-

Slowly add an equimolar amount of the methyl-sulfur source (e.g., methoxycarbonylmethyl trisulfane) to the reaction mixture with constant stirring.

-

Allow the reaction to proceed at low temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with a suitable reagent if necessary.

-

The crude product can be purified by vacuum distillation (e.g., 28-30 °C at 0.05 mmHg) to yield pure this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Diallyl trisulfide induces apoptosis by suppressing NF-κB signaling through destabilization of TRAF6 in primary effusion lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Unsymmetric Trisulfides from 9-Fluorenylmethyl Disulfides [organic-chemistry.org]

- 4. Diallyl Trisulfide Protects Motor Neurons from the Neurotoxic Protein TDP-43 via Activating Lysosomal Degradation and the Antioxidant Response - PubMed [pubmed.ncbi.nlm.nih.gov]

The Occurrence and Analysis of Methylallyl Trisulfide in Allium Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylallyl trisulfide is a volatile organosulfur compound found in various Allium species, contributing to their characteristic flavor and aroma profiles. Beyond its sensory attributes, this compound has garnered significant interest within the scientific community for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. This technical guide provides an in-depth overview of the natural sources of this compound in Allium species, detailed methodologies for its extraction and quantification, and an exploration of its biosynthetic pathway. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of this promising natural product.

Natural Abundance of this compound in Allium Species

This compound has been identified as a significant component of the essential oils of several Allium species. The concentration of this compound can vary considerably depending on the species, cultivar, growing conditions, and processing methods. A summary of the quantitative data available in the scientific literature is presented in Table 1.

| Allium Species | Scientific Name | Plant Part | Concentration of this compound | Reference(s) |

| Garlic | Allium sativum | Bulb (Essential Oil) | 7.26% - 23.8% | [1] |

| Garlic | Allium sativum | Bulb (Essential Oil from dried samples) | 7.7% - 10.4% | [2] |

| Chinese Chive | Allium tuberosum | Leaves (Essential Oil) | 36.24% | [3] |

| Chinese Chive | Allium tuberosum | Leaves (Volatiles) | Present in 'Jiu Xing 22' cultivar at commodity harvesting stage | [4] |

| Onion | Allium cepa | Bulb (Essential Oil) | Data not available in the reviewed literature | |

| Chive | Allium schoenoprasum | Leaves (Essential Oil) | Data not available in the reviewed literature |

Table 1: Quantitative Data for this compound in Allium Species

Biosynthesis of this compound

The formation of this compound in Allium species is a result of a series of enzymatic and chemical reactions initiated upon tissue damage. The biosynthetic pathway begins with the precursor molecule, S-allyl-L-cysteine sulfoxide (alliin).

Caption: Biosynthetic pathway of this compound in Allium species.

Upon disruption of the plant cells, the enzyme alliinase, which is physically separated from its substrate in intact tissue, comes into contact with S-alk(en)yl cysteine sulfoxides like alliin and methiin.[1] Alliinase catalyzes the conversion of these precursors into highly reactive sulfenic acids. These sulfenic acids then undergo spontaneous condensation reactions to form thiosulfinates, such as allicin. These thiosulfinates are unstable and readily decompose and rearrange to form a variety of volatile sulfur compounds, including this compound.

Experimental Protocols

The accurate quantification of this compound requires meticulous sample preparation and analytical techniques. The following sections detail common experimental protocols for the extraction and analysis of this compound from Allium species.

Extraction of Essential Oil by Steam Distillation

This method is suitable for obtaining the volatile fraction, including trisulfides, from fresh or dried Allium material.

References

The Genesis of a Pungent Ally: A Technical Guide to the Biosynthesis of Methylallyl Trisulfide in Garlic

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of methylallyl trisulfide (MATS), a significant organosulfur compound found in garlic (Allium sativum). Aimed at researchers, scientists, and professionals in drug development, this document details the enzymatic and subsequent non-enzymatic reactions leading to the formation of MATS, presents quantitative data, outlines detailed experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction: The Chemistry of Garlic's Signature Aroma and Therapeutic Potential

Garlic has been recognized for centuries for its distinct flavor and medicinal properties, largely attributed to its rich profile of organosulfur compounds.[1] When a garlic clove is damaged, a cascade of biochemical reactions is initiated, converting odorless precursors into a variety of volatile and biologically active sulfur-containing molecules.[2][3] Among these is this compound, a compound that contributes to the characteristic aroma and has been noted for its potential therapeutic effects.[4][5] This guide elucidates the intricate journey from stable precursors within the intact garlic cell to the formation of this potent trisulfide.

The Core Biosynthetic Pathway: From Cysteine Derivatives to Allicin and Beyond

The biosynthesis of this compound is not a direct enzymatic process but rather a consequence of the enzymatic breakdown of stable precursor molecules and the subsequent spontaneous reactions of highly reactive intermediates. The pathway can be broadly divided into two stages: the enzymatic formation of sulfenic acids and their condensation into thiosulfinates, followed by the non-enzymatic decomposition and rearrangement of these thiosulfinates into various polysulfides.

The Precursors: S-allyl-L-cysteine sulfoxide (Alliin) and S-methyl-L-cysteine sulfoxide (Methiin)

Intact garlic cloves store sulfur in the form of non-proteinogenic amino acids, primarily S-allyl-L-cysteine sulfoxide (alliin) and, to a lesser extent, S-methyl-L-cysteine sulfoxide (methiin). These precursors are compartmentalized separately from the enzyme alliinase within the garlic cell. The biosynthesis of alliin itself is a complex process, with one plausible pathway involving the S-alk(en)ylation of glutathione. Methionine has been identified as a precursor in the biosynthesis of S-methyl-L-cysteine and its sulfoxide.

Enzymatic Action: The Role of Alliinase

Upon tissue damage, such as crushing or cutting, the cellular compartmentalization is disrupted, bringing alliinase (E.C. 4.4.1.4) into contact with its substrates, alliin and methiin. Alliinase, a pyridoxal-5'-phosphate (PLP) dependent enzyme, rapidly catalyzes the cleavage of the C-S bond in these precursors.

This enzymatic reaction yields highly reactive sulfenic acids:

-

Alliin is converted to allyl sulfenic acid, pyruvate, and ammonia.

-

Methiin is converted to methyl sulfenic acid, pyruvate, and ammonia.

Formation of Thiosulfinates: The Genesis of Allicin

The sulfenic acids are unstable and spontaneously condense. Two molecules of allyl sulfenic acid condense to form diallyl thiosulfinate, commonly known as allicin, which is the principal thiosulfinate in freshly crushed garlic. Similarly, the condensation of two molecules of methyl sulfenic acid would form dimethyl thiosulfinate, and a cross-condensation between allyl sulfenic acid and methyl sulfenic acid can also occur.

Non-Enzymatic Decomposition and the Formation of this compound

Allicin and other thiosulfinates are highly unstable and undergo a series of non-enzymatic decomposition and rearrangement reactions to form a complex mixture of diallyl, dimethyl, and mixed allyl-methyl sulfides, including disulfides, trisulfides, and tetrasulfides.

The formation of this compound is believed to occur through the interaction of intermediates derived from both alliin and methiin. One proposed mechanism involves the reaction of allicin with methanethiol, which can be generated from the decomposition of methyl sulfenic acid or other methyl-sulfur compounds. This reaction leads to the formation of the asymmetrical this compound.

Below is a diagram illustrating the biosynthetic pathway:

Quantitative Data on Key Compounds and Enzyme Activity

The concentration of organosulfur compounds in garlic can vary depending on factors such as garlic variety, growing conditions, and processing methods. The following tables summarize available quantitative data.

Table 1: Concentration of Precursors and Major Trisulfides in Garlic

| Compound | Concentration | Method | Reference |

| Alliin (S-allyl-L-cysteine sulfoxide) | 3-14 mg/g fresh weight | HPLC | |

| Methiin (S-methyl-L-cysteine sulfoxide) | ~10% of total cysteine sulfoxides | HPLC | |

| Diallyl Trisulfide (DATS) | 0.0093% in single clove garlic | GC-FID | |

| Diallyl Trisulfide (DATS) | 39.79% of garlic essential oil | GC-MS | |

| This compound (MATS) | 19.8% of garlic essential oil | GC-MS |

Table 2: Kinetic Properties of Alliinase

| Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimum pH | Optimum Temperature (°C) | Reference |

| S-allyl-L-cysteine sulfoxide (Alliin) | 6 | Not specified | 6.5 | 35 | |

| S-methyl-L-cysteine sulfoxide (Methiin) | Not specified | Lower than alliin | 6.5 | 35 | |

| S-benzyl-L-cysteine sulfoxide | Not specified | Not specified | 8.0 | ~52 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Extraction and Quantification of Organosulfur Compounds by Gas Chromatography (GC)

This protocol is adapted from methodologies for the analysis of diallyl disulfide and diallyl trisulfide, which can be modified for the quantification of this compound.

Experimental Workflow:

Methodology:

-

Sample Preparation: Homogenize fresh garlic cloves.

-

Extraction: Extract the homogenized garlic with a suitable solvent such as acetone. The ratio of solvent to sample should be optimized.

-

Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

-

Internal Standard: Add a known concentration of an internal standard (e.g., acetophenone) to the filtered extract.

-

GC Analysis:

-

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: HP-1 capillary column (or equivalent).

-

Injector Temperature: 200°C.

-

Detector Temperature: 200°C.

-

Carrier Gas: Nitrogen at a flow rate of 0.80 mL/min.

-

Temperature Program: Initial temperature of 140°C, ramped at 1°C/min to 180°C.

-

Injection Volume: 1.0 µL.

-

-

Quantification: Prepare a calibration curve using a certified standard of this compound. Quantify the amount of MATS in the sample by comparing its peak area to the calibration curve.

Purification of Alliinase from Garlic

This protocol describes a general procedure for the purification of alliinase from fresh garlic bulbs.

Experimental Workflow:

Methodology:

-

Homogenization: Homogenize fresh garlic cloves in an ice-cold sodium phosphate buffer (pH 6.5).

-

Clarification: Centrifuge the homogenate to remove cellular debris.

-

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 30-70% saturation. Allow proteins to precipitate on ice.

-

Protein Collection: Centrifuge to collect the precipitated protein pellet.

-

Dialysis: Resuspend the pellet in a minimal volume of buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

-

Gel Filtration Chromatography: Apply the dialyzed protein solution to a gel filtration column (e.g., Superdex 200) equilibrated with the phosphate buffer. Collect fractions and assay for alliinase activity.

-

Purity Assessment: Pool the active fractions and assess purity using SDS-PAGE. The molecular weight of alliinase is approximately 49 kDa.

Alliinase Activity Assay

This spectrophotometric assay measures the formation of pyruvate, a product of the alliinase reaction.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing the purified alliinase, its substrate (alliin or methiin), and a buffer (e.g., sodium phosphate buffer, pH 6.5).

-

Incubation: Incubate the reaction mixture at the optimal temperature (35°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding trichloroacetic acid.

-

Pyruvate Detection:

-

Add 2,4-dinitrophenylhydrazine (DNPH) solution to the reaction mixture. DNPH reacts with pyruvate to form a colored product.

-

After a short incubation, add NaOH to develop the color.

-

-

Spectrophotometric Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 445 nm).

-

Quantification: Determine the amount of pyruvate produced by comparing the absorbance to a standard curve prepared with known concentrations of sodium pyruvate. One unit of alliinase activity is typically defined as the amount of enzyme that produces 1 µmol of pyruvate per minute under the specified conditions.

Conclusion

The biosynthesis of this compound in garlic is a fascinating example of how enzymatic and non-enzymatic reactions collaborate to produce a diverse array of bioactive compounds. Understanding this pathway is crucial for harnessing the therapeutic potential of garlic and for developing standardized garlic-based products for the pharmaceutical and nutraceutical industries. The protocols and data presented in this guide provide a solid foundation for researchers to further explore the complex chemistry of garlic and its valuable organosulfur compounds.

References

- 1. Methods of Isolation of Active Substances from Garlic (Allium sativum L.) and Its Impact on the Composition and Biological Properties of Garlic Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. What is the mechanism of Allicin? [synapse.patsnap.com]

- 4. Diallyl Trisulfide, the Antifungal Component of Garlic Essential Oil and the Bioactivity of Its Nanoemulsions Formed by Spontaneous Emulsification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Biological Activity of Methylallyl Trisulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylallyl trisulfide, a volatile organosulfur compound found in garlic (Allium sativum L.), has garnered significant scientific interest due to its diverse biological activities.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, with a focus on its anti-inflammatory, antioxidant, and anticancer properties. Detailed experimental methodologies, quantitative data, and visualizations of key signaling pathways are presented to support further research and drug development efforts.

Introduction

Organosulfur compounds derived from garlic have long been recognized for their therapeutic potential.[4][5] this compound (AMTS) is a key lipid-soluble component of garlic oil, and its biological effects are a subject of ongoing investigation. This document synthesizes the available scientific literature to provide an in-depth technical resource on the biological activities of this compound.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Mechanism of Action

Studies have shown that this compound inhibits the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial for the production of pro-inflammatory mediators. By inhibiting these pathways, this compound reduces the expression of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

Signaling Pathway Diagram

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Quantitative Data: In Vivo Anti-inflammatory Effects

| Model | Compound | Dosage | Effect | Reference |

| LPS-induced acute lung injury in mice | This compound | 25-100 mg/kg | Dose-dependently decreased TNF-α, IL-1β, and IL-6 levels in bronchoalveolar lavage fluid. | |

| Streptozotocin-induced diabetic rats | Allyl methyl sulfide | 50, 100, 200 mg/kg | Significantly downregulated the expression of TNF-α, IL-6, and NF-κB p65. |

Experimental Protocol: LPS-Induced Acute Lung Injury in Mice

-

Animal Model: Male ICR mice.

-

Treatment: Mice were pretreated with this compound (25, 50, or 100 mg/kg) for 7 days via oral gavage.

-

Induction of Injury: On the 8th day, mice received an intratracheal instillation of lipopolysaccharide (LPS) (1.5 mg/kg).

-

Sample Collection: 6 hours after LPS administration, bronchoalveolar lavage fluid (BALF) was collected.

-

Analysis: Levels of TNF-α, IL-1β, and IL-6 in the BALF were measured by ELISA.

Antioxidant Activity

This compound demonstrates significant antioxidant properties through free radical scavenging mechanisms.

Mechanism of Action

The antioxidant activity of organosulfur compounds is often attributed to their ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them. In a study on streptozotocin-induced diabetic rats, the related compound allyl methyl sulfide was shown to attenuate oxidative stress in hepatocytes.

Quantitative Data: In Vivo Antioxidant Effects

| Model | Compound | Dosage | Effect | Reference |

| Streptozotocin-induced diabetic rats | Allyl methyl sulfide | 50, 100, 200 mg/kg | Attenuated oxidative stress in hepatocytes. |

Experimental Protocol: Assessment of Oxidative Stress in Diabetic Rats

-

Animal Model: Male Wistar rats.

-

Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) (40 mg/kg).

-

Treatment: Diabetic rats received daily oral doses of allyl methyl sulfide (50, 100, and 200 mg/kg) for 30 days.

-

Analysis: Oxidative stress markers in hepatocytes were assessed. The specific markers and assays are detailed in the primary literature.

Anticancer Activity

This compound and related organosulfur compounds have shown promise as anticancer agents by inducing apoptosis and inhibiting cancer cell proliferation.

Mechanism of Action

The anticancer effects of these compounds are linked to the regulation of intrinsic and extrinsic apoptotic pathways. For instance, the structurally similar diallyl trisulfide has been shown to induce mitotic arrest and apoptosis in cancer cells.

Signaling Pathway Diagram

Caption: Induction of Apoptosis by Diallyl Trisulfide.

Other Biological Activities

Antimicrobial Activity

This compound exhibits antimicrobial properties against both gram-positive and gram-negative bacteria.

Insecticidal Activity

Studies have investigated the contact toxicity, fumigant toxicity, and antifeedant activity of methyl allyl disulfide and diallyl trisulfide against stored-product pests. Diallyl trisulfide was found to be a more potent contact toxicant, fumigant, and feeding deterrent than methyl allyl disulfide.

Quantitative Data: Insecticidal Activity

| Compound | Pest | Activity | Concentration/Dosage | Effect | Reference |

| Diallyl trisulfide | T. castaneum | Ovicidal | 0.32 mg/cm² | Totally suppressed egg hatching | |

| Diallyl trisulfide | T. castaneum | Larvicidal/Adulticidal | 0.08 mg/cm² | Totally suppressed larval and adult emergence | |

| Methyl allyl disulfide | S. zeamais | Feeding Deterrence | 6.08 mg/g food | 44% feeding deterrence index | |

| Methyl allyl disulfide | T. castaneum | Feeding Deterrence | 1.52 mg/g food | Feeding deterrence index reported |

Conclusion

This compound is a promising bioactive compound with a wide range of therapeutic and practical applications. Its well-documented anti-inflammatory, antioxidant, and anticancer activities, mediated through the modulation of key signaling pathways, make it a strong candidate for further investigation in drug discovery and development. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full potential of this natural compound. Further studies are warranted to fully elucidate its mechanisms of action and to establish its clinical efficacy and safety.

References

- 1. This compound | 34135-85-8 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Methyl allyl trisulfide | CAS#:34135-85-8 | Chemsrc [chemsrc.com]

- 4. Allyl methyl trisulfide protected against LPS-induced acute lung injury in mice via inhibition of the NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Allyl methyl trisulfide protected against LPS-induced acute lung injury in mice via inhibition of the NF-κB and MAPK pathways [frontiersin.org]

The Core Mechanism of Action of Allyl Trisulfides in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organosulfur compounds derived from garlic (Allium sativum), particularly diallyl trisulfide (DATS), have garnered significant attention in oncological research for their potent anti-cancer properties. While research on methylallyl trisulfide is less extensive, the structural and functional similarities with DATS suggest a comparable mechanism of action. This technical guide provides an in-depth exploration of the molecular mechanisms through which these allyl trisulfides exert their anti-proliferative and pro-apoptotic effects on cancer cells. The information presented herein is a synthesis of preclinical data, intended to inform further research and drug development efforts in this promising area of cancer therapeutics. This document details the impact of DATS on key signaling pathways, cell cycle regulation, and apoptosis, supported by quantitative data, detailed experimental protocols, and visual diagrams of the molecular interactions.

Data Presentation: Quantitative Effects of Diallyl Trisulfide on Cancer Cells

The following tables summarize the quantitative data from various studies, illustrating the dose-dependent effects of DATS on cancer cell viability, cell cycle distribution, and apoptosis.

Table 1: IC50 Values of Diallyl Trisulfide in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| HCT-15 | Colon Cancer | - | 11.5 | [1] |

| DLD-1 | Colon Cancer | - | 13.3 | [1] |

| NCI-H460 | Lung Cancer | 24 | 130.3 | [2][3] |

| NCI-H460 | Lung Cancer | 48 | 37.5 | [2] |

| NCI-H460 | Lung Cancer | 72 | 18.5 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 24.84 ± 0.10 | |

| MDA-MB-468 | Triple-Negative Breast Cancer | 24 | 22.47 ± 0.54 |

Table 2: Effect of Diallyl Trisulfide on Cell Cycle Distribution in Triple-Negative Breast Cancer Cells (75 µM DATS, 24h)

| Cell Line | % in G0/G1 | % in S | % in G2/M | Reference |

| MDA-MB-231 (Control) | - | - | 9.14 ± 0.01 | |

| MDA-MB-231 (DATS) | - | - | 26.80 ± 0.01 | |

| MDA-MB-468 (Control) | - | - | 12.70 ± 0.01 | |

| MDA-MB-468 (DATS) | - | - | 53.61 ± 0.02 |

Table 3: Induction of Apoptosis by Diallyl Trisulfide in Breast Ductal Carcinoma In Situ (DCIS) Cells (24h)

| Cell Line | DATS Concentration (µmol/L) | Fold Increase in Apoptosis | Reference |

| SUM 102PT | 40 | ~1.5 | |

| SUM 102PT | 80 | ~2.5 | |

| SUM 102PT | 160 | ~4.0 | |

| SUM 225CWN | 40 | ~1.2 | |

| SUM 225CWN | 80 | ~1.8 |

Core Mechanisms of Action

Diallyl trisulfide impacts multiple hallmark pathways of cancer, primarily by inducing cell cycle arrest and apoptosis, and inhibiting key survival signaling cascades.

Induction of G2/M Cell Cycle Arrest

A predominant mechanism of DATS is the induction of cell cycle arrest, most commonly at the G2/M phase. This arrest prevents cancer cells from proceeding through mitosis and proliferating. The molecular events leading to this arrest are multifaceted.

In human colon cancer cells, DATS treatment leads to a marked increase in the population of cells in the G2/M phase. Similarly, in triple-negative breast cancer cells, DATS induces a time-dependent accumulation of cells in the G2/M phase. In DU145 human prostate cancer cells, exposure to DATS results in a concentration- and time-dependent accumulation of G2/M phase cells, which is correlated with the down-regulation and increased phosphorylation of Cdc25C.

Figure 1: DATS-induced G2/M cell cycle arrest pathway.

Induction of Apoptosis

DATS is a potent inducer of apoptosis in a wide range of cancer cell lines. This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

In breast ductal carcinoma in situ (DCIS) cells, DATS induces a dose-dependent increase in apoptosis, characterized by an increase in cleaved PARP, cleaved caspase-3, and cleaved caspase-7. Furthermore, the expression of anti-apoptotic proteins Bcl-2 and p-Bcl2 are decreased in these cells following DATS treatment. In human primary colorectal cancer cells, DATS-induced apoptosis is mediated through a mitochondria-dependent signaling pathway. In triple-negative breast cancer cells, DATS treatment leads to a significant increase in caspase-3 and caspase-8 activity, with no significant change in caspase-9 activity.

Figure 2: DATS-induced apoptosis signaling pathways.

Inhibition of Key Signaling Pathways

DATS modulates several critical signaling pathways that are often dysregulated in cancer, thereby contributing to its anti-cancer effects.

The Notch signaling pathway is frequently hyperactivated in various cancers, promoting cell proliferation and survival. DATS has been shown to inhibit components of this pathway. In breast cancer cells, DATS inhibits the expression of the alpha-secretases ADAM10 and ADAM17, which are crucial for the cleavage and activation of Notch receptors. Furthermore, DATS suppresses the expression of Notch ligands Jagged-1 and Jagged-2. In osteosarcoma cells, DATS downregulates the expression of Notch-1 and its downstream target Hes-1.

Figure 3: Inhibition of the Notch signaling pathway by DATS.

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. While some studies show DATS can activate this pathway to protect against certain types of cellular damage, in the context of some cancers, its role appears to be inhibitory. For instance, in osteosarcoma cells, DATS is reported to induce apoptosis through the downregulation of the PI3K/Akt pathway mediated by reactive oxygen species.

The JAK/STAT pathway is another critical signaling cascade involved in cell proliferation and survival, and its constitutive activation is observed in many cancers. DATS has been demonstrated to inhibit this pathway. In prostate cancer cells, DATS suppresses both constitutive and IL-6-induced phosphorylation of STAT3, which is a key downstream effector of the JAK/STAT pathway. This inhibition is associated with the suppression of Janus-activated kinase 2 (JAK2) phosphorylation.

Figure 4: Inhibition of the JAK/STAT signaling pathway by DATS.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of DATS in cancer cells.

Cell Viability Assay (MTT/SRB Assay)

Objective: To determine the cytotoxic effects of DATS and calculate the IC50 value.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with various concentrations of DATS (or vehicle control, typically DMSO) for specific time periods (e.g., 24, 48, 72 hours).

-

For an MTT assay, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) and incubated to allow for the formation of formazan crystals. For an SRB assay, cells are fixed with trichloroacetic acid and stained with sulforhodamine B (SRB) solution.

-

The formazan crystals are dissolved in a solvent (e.g., DMSO), or the SRB is solubilized.

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTT, 590 nm for SRB).

-

Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Figure 5: General workflow for a cell viability assay.

Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of DATS on the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cells are seeded in larger culture vessels (e.g., 6-well plates) and treated with DATS for a specified time.

-

Both adherent and floating cells are harvested and washed with PBS.

-

Cells are fixed in cold 70% ethanol and stored at -20°C or 4°C.

-

Prior to analysis, cells are washed and resuspended in a staining buffer containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

-

The DNA content of individual cells is analyzed using a flow cytometer.

-

The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining or ELISA)

Objective: To quantify the extent of apoptosis induced by DATS.

Methodology (Annexin V/PI):

-

Cells are treated with DATS as in the cell cycle analysis protocol.

-

Cells are harvested and resuspended in Annexin V binding buffer.

-

Fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, which enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes) are added.

-

The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology (ELISA):

-

A cell death detection ELISA kit is used to quantify cytoplasmic histone-associated DNA fragments.

-

Cells are treated with DATS, and the cell lysate is used in a sandwich ELISA format where anti-histone and anti-DNA antibodies are used to capture and detect the nucleosomes released during apoptosis.

Western Blotting

Objective: To determine the effect of DATS on the expression levels of specific proteins involved in signaling pathways, cell cycle control, and apoptosis.

Methodology:

-

Cells are treated with DATS and then lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest.

-

The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is detected, allowing for the visualization and quantification of the target protein.

Conclusion

The available preclinical evidence strongly suggests that diallyl trisulfide, and likely this compound, are potent anti-cancer agents that act through a multi-pronged mechanism. By inducing G2/M cell cycle arrest and promoting apoptosis through the modulation of key signaling pathways such as Notch and JAK/STAT, these compounds effectively inhibit the proliferation and survival of cancer cells. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of allyl trisulfides in oncology. Future studies should focus on elucidating the precise molecular targets, optimizing delivery methods to enhance bioavailability, and conducting clinical trials to validate these promising preclinical findings.

References

- 1. Diallyl trisulfide suppresses the proliferation and induces apoptosis of human colon cancer cells through oxidative modification of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diallyl Trisulfide Inhibits Growth of NCI-H460 in Vitro and in Vivo, and Ameliorates Cisplatin-Induced Oxidative Injury in the Treatment of Lung Carcinoma in Xenograft Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methylallyl Trisulfide: A Potent Modulator of the NF-κB Inflammatory Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory process, controlling the expression of a vast array of pro-inflammatory genes.[1] Consequently, the NF-κB signaling pathway is a primary target for the development of novel anti-inflammatory therapeutics.[1] Organosulfur compounds derived from garlic, such as methylallyl trisulfide (MATS), have garnered significant attention for their potent anti-inflammatory properties.[2][3] This technical guide provides a comprehensive overview of the anti-inflammatory effects of MATS, with a specific focus on its mechanism of action via the NF-κB pathway. We will delve into the quantitative data supporting its efficacy, detailed experimental protocols for assessing its activity, and visual representations of the underlying molecular pathways.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB p65 subunit, allowing it to translocate to the nucleus and initiate the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as iNOS and COX-2.

This compound exerts its anti-inflammatory effects by intervening at key points in this pathway. In vivo and in vitro studies have demonstrated that MATS treatment significantly attenuates the LPS-induced phosphorylation of IκBα. By preventing IκBα degradation, MATS effectively sequesters the NF-κB p65 subunit in the cytoplasm, inhibiting its nuclear translocation. This blockade of NF-κB activation leads to a downstream reduction in the expression of a multitude of inflammatory mediators.

Quantitative Assessment of Anti-inflammatory Activity

The efficacy of MATS in mitigating inflammatory responses has been quantified in various experimental models. The following tables summarize key data from studies on lipopolysaccharide (LPS)-induced inflammation.

Table 1: In Vivo Effects of MATS on Inflammatory Markers in LPS-Induced Acute Lung Injury in Mice

| Parameter | Control | LPS (1.5 mg/kg) | LPS + MATS (50 mg/kg) | LPS + MATS (100 mg/kg) |

|---|---|---|---|---|

| TNF-α (pg/mL in BALF) | ~25 | ~250 | ~150* | ~100* |

| IL-1β (pg/mL in BALF) | ~10 | ~100 | ~60* | ~40* |

| IL-6 (pg/mL in BALF) | ~50 | ~450 | ~250* | ~150* |

| Total Cells in BALF (x10⁴) | ~5 | ~45 | ~25* | ~15* |

| MPO Activity (U/g tissue) | ~0.2 | ~1.2 | ~0.6* | ~0.4* |

| p-IκBα/IκBα Ratio (fold change) | 1.0 | ~3.5 | ~2.0* | ~1.5* |

| Nuclear NF-κB p65 (fold change) | 1.0 | ~4.0 | ~2.5* | ~1.8* |

Note: Values are approximated from graphical data presented in Wang et al., 2022. All MATS treatment groups showed a statistically significant reduction (p < 0.05) compared to the LPS group. BALF: Bronchoalveolar Lavage Fluid; MPO: Myeloperoxidase.

Table 2: In Vitro Effects of MATS on LPS-Stimulated RAW264.7 Macrophages

| Parameter | Control | LPS (1 µg/mL) | LPS + MATS (30 µM) |

|---|---|---|---|

| Nitric Oxide (NO) Production (% of control) | 100 | ~450 | ~250* |

| TNF-α Production (% of control) | 100 | ~600 | ~300* |

| iNOS Protein Expression (fold change) | 1.0 | ~5.0 | ~2.0* |

| COX-2 Protein Expression (fold change) | 1.0 | ~4.5 | ~2.2* |

| Phosphorylated p65 (fold change) | 1.0 | ~3.8 | ~1.9* |

Note: Values are approximated from graphical data presented in Wang et al., 2022. MATS treatment significantly reduced (p < 0.05) the levels of all markers compared to the LPS-only group. No cytotoxicity was observed at the tested concentration.

Experimental Protocols

Detailed and reproducible methodologies are paramount for the scientific investigation of MATS. Below are protocols for key experiments used to characterize its anti-inflammatory effects.

Cell Culture and Treatment

-

Cell Line: Mouse macrophage cell line RAW264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. Subsequently, they are pre-treated with various concentrations of MATS (e.g., 30 µM) for 1-2 hours before stimulation with 1 µg/mL of LPS for a specified duration (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Reagents: Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Procedure:

-

Collect 50 µL of cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Component A to each sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

-

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect and quantify specific proteins involved in the NF-κB signaling cascade.

-

Cell Lysis:

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by size on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-iNOS, anti-COX-2, anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is employed to quantify the concentration of pro-inflammatory cytokines in cell culture supernatants or biological fluids like BALF.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight.

-

Wash the plate and block with an appropriate blocking buffer.

-

Add standards and samples (supernatants or BALF) to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

After incubation and washing, add streptavidin-HRP conjugate.

-

Wash again and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., H₂SO₄) and measure the absorbance at 450 nm.

-

Calculate cytokine concentrations based on the standard curve.

-

Conclusion and Future Directions

This compound has demonstrated significant anti-inflammatory effects, primarily through the potent inhibition of the NF-κB signaling pathway. The quantitative data from both in vivo and in vitro models consistently show a dose-dependent reduction in key inflammatory mediators. The detailed protocols provided herein offer a robust framework for further investigation and validation of these findings.

For drug development professionals, MATS represents a promising lead compound. Future research should focus on its pharmacokinetic and pharmacodynamic profiles, long-term safety, and efficacy in a broader range of inflammatory disease models. Elucidating the precise molecular interactions between MATS and components of the NF-κB pathway, such as the IKK complex, could further refine its therapeutic potential and aid in the design of next-generation anti-inflammatory agents.

References

- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allyl methyl trisulfide protected against LPS-induced acute lung injury in mice via inhibition of the NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allyl methyl trisulfide protected against LPS-induced acute lung injury in mice via inhibition of the NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

The Antimicrobial Spectrum of Methylallyl Trisulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylallyl trisulfide is an organosulfur compound found in garlic (Allium sativum) that contributes to its characteristic flavor and aroma. While research into the antimicrobial properties of garlic and its derivatives is extensive, specific data on the antimicrobial spectrum of isolated this compound is limited in publicly available scientific literature. However, its close structural analog, diallyl trisulfide (DATS), has been the subject of numerous studies and exhibits a broad range of antimicrobial activities. This technical guide provides a comprehensive overview of the known antimicrobial spectrum of DATS as a primary reference for understanding the potential activities of this compound. The guide includes quantitative data on its antibacterial and antifungal properties, details on experimental protocols for antimicrobial testing, and visualizations of its proposed mechanisms of action.

Introduction to this compound and Related Organosulfur Compounds

Garlic has been used for centuries in traditional medicine to treat a variety of ailments, including infections. Its antimicrobial properties are largely attributed to a class of organosulfur compounds.[1][2] These compounds are formed when the garlic clove is crushed, triggering an enzymatic reaction where alliin is converted to allicin by the enzyme alliinase. Allicin is an unstable compound that quickly decomposes into a variety of more stable organosulfur compounds, including diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS).[3][4] this compound is another such compound present in garlic oil.[5] The number of sulfur atoms in the polysulfide chain is believed to be a key determinant of the antimicrobial potency, with trisulfides and tetrasulfides often exhibiting greater activity.

Antimicrobial Spectrum

Due to the limited availability of specific quantitative data for this compound, this section primarily summarizes the antimicrobial spectrum of the closely related and extensively studied compound, diallyl trisulfide (DATS). This information serves as a strong predictive indicator for the potential activity of this compound.

Antibacterial Activity

DATS has demonstrated significant inhibitory effects against a range of bacteria, including both Gram-positive and Gram-negative species. Its mechanism of action is thought to involve the disruption of the bacterial cell membrane and the inhibition of essential enzymes through interaction with thiol groups.

Table 1: Minimum Inhibitory Concentrations (MICs) of Diallyl Trisulfide (DATS) against Various Bacterial Strains

| Bacterium | Strain | MIC (µg/mL) | Reference |

| Campylobacter jejuni | 81-176 (human isolate) | 32 | |

| Campylobacter jejuni | Chicken Isolate YZU01384 | 64 | |

| Campylobacter jejuni | Chicken Isolate YZU01388 | 8 | |

| Campylobacter jejuni | Chicken Isolate YZU01364 | 1 | |

| Campylobacter jejuni | Chicken Isolate YZU01367 | 32 | |

| Staphylococcus aureus | - | 16 (as part of a poly(trisulfide)) | |

| Escherichia coli | - | >512 (as part of a poly(trisulfide)) |

Note: Data for S. aureus and E. coli are for a water-soluble poly(trisulfide) and may not be directly comparable to DATS.

Antifungal Activity

DATS has shown potent activity against a variety of fungal pathogens, including yeasts and molds. The antifungal action is also linked to its ability to induce oxidative stress and disrupt cellular membranes.

Table 2: Antifungal Activity of Diallyl Trisulfide (DATS)

| Fungus | Strain | IC50 (µg/mL) | MFC (µg/mL) | Reference |

| Candida albicans | - | <8 (as part of a poly(trisulfide)) | - | |

| Trametes hirsuta | - | 56.1 | - | |

| Laetiporus sulphureus | - | 31.6 | - |

Note: IC50 (Inhibitory Concentration 50%) is the concentration that inhibits 50% of the microbial growth. MFC (Minimum Fungicidal Concentration) is the lowest concentration that results in a 99.9% reduction in viable cells. Data for Candida albicans is for a water-soluble poly(trisulfide).

Antiviral and Antiparasitic Activity

Research on the antiviral and antiparasitic properties of specific garlic-derived trisulfides is less extensive than for their antibacterial and antifungal activities. However, garlic extracts and some of their constituent organosulfur compounds have been shown to possess antiviral and antiparasitic effects. Further research is needed to determine the specific efficacy of this compound against viral and parasitic pathogens.

Mechanisms of Antimicrobial Action

The antimicrobial activity of organosulfur compounds like this compound is believed to be multifactorial. The primary proposed mechanisms include:

-

Disruption of Cell Membrane Integrity: These lipophilic compounds can intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of essential cellular components, and ultimately cell death.

-

Enzyme Inhibition via Thiol Interaction: The sulfur atoms in the trisulfide bond are electrophilic and can react with nucleophilic sulfhydryl groups (-SH) in the active sites of essential microbial enzymes, leading to their inactivation.

-

Induction of Oxidative Stress: Some studies suggest that these compounds can generate reactive oxygen species (ROS) within microbial cells, leading to oxidative damage of DNA, proteins, and lipids.

-

Downregulation of Virulence Factors: Diallyl sulfides have been shown to interfere with quorum sensing systems in bacteria like Pseudomonas aeruginosa, leading to the downregulation of virulence factor production. In Campylobacter jejuni, DATS has been observed to downregulate ABC transporter-related genes, which are involved in maintaining cellular homeostasis and mitigating environmental stress.

Caption: Proposed antimicrobial mechanisms of action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antimicrobial spectrum and efficacy of compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: A pure culture of the test microorganism is grown overnight on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to the final working concentration (typically 5 x 10⁵ CFU/mL).

-

Preparation of Antimicrobial Agent Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the prepared microbial suspension.

-

Controls: Positive (microorganism in broth without the antimicrobial agent) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria; 35°C for 24-48 hours for yeasts).

-

Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

Caption: Workflow for MIC determination by broth microdilution.

Time-Kill Kinetic Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

-

Preparation: A bacterial suspension is prepared to a standardized concentration (e.g., 5 x 10⁵ to 5 x 10⁷ CFU/mL) in a suitable broth.

-

Exposure: The antimicrobial agent (e.g., this compound at concentrations corresponding to its MIC, 2x MIC, and 4x MIC) is added to the bacterial suspension at time zero. A growth control without the antimicrobial agent is also included.

-

Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Quantification: The samples are serially diluted and plated on an appropriate agar medium.

-

Incubation and Counting: The plates are incubated, and the number of colonies (CFU/mL) is determined for each time point.

-

Analysis: The results are plotted as log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal activity.

Biofilm Inhibition Assay

This assay assesses the ability of a compound to prevent the formation of microbial biofilms.

Protocol:

-

Inoculum Preparation: A microbial suspension is prepared as described for the MIC assay.

-

Plate Preparation: The microbial suspension is added to the wells of a microtiter plate, along with various sub-inhibitory concentrations of this compound.

-

Incubation: The plate is incubated under conditions that promote biofilm formation (typically for 24-72 hours).

-

Washing: The planktonic (free-floating) cells are removed by gently washing the wells with a buffer solution.

-

Staining: The remaining adherent biofilm is stained with a solution such as crystal violet.

-

Quantification: The excess stain is washed away, and the bound stain is solubilized. The absorbance is then measured using a microplate reader, which correlates with the amount of biofilm formed. The percentage of biofilm inhibition is calculated relative to the control (biofilm grown without the compound).

Conclusion and Future Directions

While direct evidence for the antimicrobial spectrum of this compound is currently sparse, the extensive data available for its close analog, diallyl trisulfide, strongly suggests that it possesses a broad range of antibacterial and antifungal properties. The likely mechanisms of action involve disruption of microbial cell integrity and inhibition of key cellular processes.

For researchers and drug development professionals, this guide highlights the potential of this compound as an antimicrobial agent. However, it also underscores the critical need for further research to:

-

Isolate and purify this compound to enable direct and specific antimicrobial testing.

-

Determine the MIC and MFC values of this compound against a wide panel of clinically relevant bacteria and fungi.

-

Investigate its antiviral and antiparasitic activities through quantitative assays to determine EC₅₀ and IC₅₀ values.

-

Elucidate its precise mechanisms of action and compare them to those of other garlic-derived organosulfur compounds.

-

Evaluate its efficacy in in vivo models of infection.

By addressing these knowledge gaps, the scientific community can fully assess the therapeutic potential of this compound and its prospects for development into a novel antimicrobial agent.

References

- 1. rsdjournal.org [rsdjournal.org]

- 2. Antimicrobial Effect and the Mechanism of Diallyl Trisulfide against Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Diallyl Disulfide From Garlic Oil Inhibits Pseudomonas aeruginosa Quorum Sensing Systems and Corresponding Virulence Factors [frontiersin.org]

- 4. Recent Research Advances in Multi-Functional Diallyl Trisulfide (DATS): A Comprehensive Review of Characteristics, Metabolism, Pharmacodynamics, Applications, and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Methylallyl Trisulfide in Garlic Essential Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garlic (Allium sativum) has been recognized for its medicinal properties for centuries, with its characteristic aroma and therapeutic effects largely attributed to a rich profile of organosulfur compounds. Among these, methylallyl trisulfide is a significant lipophilic component of garlic essential oil, contributing to its biological activity. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its concentration in garlic essential oil, its diverse biological roles, and the underlying molecular mechanisms. This document is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of this natural compound.

Chemical Profile and Presence in Garlic Essential Oil

This compound (C4H8S3) is a volatile organic trisulfide that, along with other diallyl and methyl allyl sulfides, is formed from the enzymatic degradation of alliin upon crushing or processing garlic cloves. The concentration of this compound in garlic essential oil can vary depending on the garlic variety, cultivation conditions, and extraction method.

Table 1: Concentration of this compound and Related Compounds in Garlic Essential Oil

| Compound | Concentration Range (%) | Method of Analysis | Reference |

| This compound | 1.06 - 13.10 | GC-MS | [1] |

| Diallyl trisulfide | 19 - 46.5 | GC-MS | [2] |

| Diallyl disulfide | 29.08 - 60 | GC-MS | [2] |

| Allyl methyl disulfide | 3.40 - 13 | GC-MS | [1][2] |

| Diallyl tetrasulfide | 4.38 - 10 | GC-MS |

Biological Activities and Therapeutic Potential

This compound exhibits a range of biological activities that underscore its therapeutic potential. These activities are often attributed to its ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects. It has been shown to attenuate lipopolysaccharide (LPS)-induced acute lung injury in mice by reducing edema, protein leakage, and inflammatory cell infiltration. This effect is mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Table 2: Anti-inflammatory Effects of Allyl Methyl Trisulfide (AMTS)

| Model | Key Findings | Dosage | Reference |

| LPS-induced acute lung injury in mice | Reduced lung weight, protein accumulation, and inflammatory cell infiltration. | 25-100 mg/kg | |

| LPS-stimulated RAW264.7 macrophages | Decreased production of TNF-α and IL-6. | - | |

| Concanavalin A-induced autoimmune hepatitis in mice | Alleviated liver injury, reduced neutrophil infiltration and M1 macrophage polarization. | - |

The anti-inflammatory actions of this compound are primarily attributed to its ability to suppress the NF-κB and MAPK signaling pathways.

Anticancer Activity

Organosulfur compounds from garlic, including trisulfides, are well-documented for their anticancer properties. While specific studies on this compound are limited, the closely related diallyl trisulfide (DATS) has been extensively studied and provides a strong indication of the potential mechanisms. DATS has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.

Table 3: Anticancer Activity of Diallyl Trisulfide (DATS) in Various Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Human colon cancer (HCT-15, DLD-1) | ~15-25 | G2/M arrest, apoptosis | |

| Human skin melanoma (A375) | ~25 | Increased ROS, DNA damage, G2/M arrest, ER stress, apoptosis | |

| Human breast cancer (MCF-7, MDA-MB-231) | ~10-20 | Apoptosis, cell cycle arrest |

The anticancer effects are linked to the modulation of multiple signaling pathways, including those involved in cell proliferation, survival, and apoptosis.

Cardiovascular Protective Effects

Garlic-derived organosulfur compounds have been shown to offer cardiovascular protection. Diallyl trisulfide, a potent H2S donor, has been demonstrated to protect against myocardial ischemia-reperfusion injury and improve cardiac function in metabolic syndrome models. While direct evidence for this compound is less established, its structural similarity to DATS suggests it may share similar cardioprotective mechanisms.

Antioxidant Activity

This compound possesses antioxidant properties, contributing to its protective effects against cellular damage. It can enhance the activity of antioxidant enzymes and scavenge reactive oxygen species (ROS).

Antimicrobial Activity

Organosulfur compounds from garlic are known for their broad-spectrum antimicrobial activity. Allyl methyl disulfide and dimethyl trisulfide, structurally related to this compound, have been shown to be effective against Escherichia coli O157:H7 by damaging the bacterial cell membrane and disrupting cellular processes.

Molecular Mechanisms of Action

The diverse biological activities of this compound are underpinned by its interaction with critical cellular signaling pathways.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (p65/p50 subunits) to translocate to the nucleus and activate the transcription of inflammatory genes. This compound has been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB nuclear translocation.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cellular processes, including inflammation, proliferation, and apoptosis. The MAPK family includes ERK, JNK, and p38. This compound has been observed to suppress the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli, thereby inhibiting downstream inflammatory responses.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is not well-characterized. However, studies on the related compound, allyl methyl disulfide (AMDS), provide valuable insights. AMDS is rapidly metabolized in rats, primarily through reduction, methylation, and oxidation, to form allyl methyl sulfoxide (AMSO) and allyl methyl sulfone (AMSO2). The parent compound has a short half-life in erythrocytes, while its metabolites have significantly longer half-lives in vivo.

Table 4: Pharmacokinetic Parameters of Allyl Methyl Disulfide (AMDS) and its Metabolites in Rats

| Compound/Metabolite | Half-life (t1/2) | Key Metabolic Pathway | Reference |